molecular formula C25H21N3O2S B2666658 4-benzoyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391227-58-0

4-benzoyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2666658
CAS No.: 391227-58-0
M. Wt: 427.52
InChI Key: VCZWOODDBJACPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-benzoyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic compound belonging to the class of thiadiazole derivatives. This compound is characterized by its complex structure, which includes a benzoyl group, a thiadiazole ring, and a benzamide moiety.

Preparation Methods

The synthesis of 4-benzoyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the condensation of appropriate benzoyl and thiadiazole precursors under specific reaction conditions. One common method involves the use of benzoic acid derivatives and thiadiazole intermediates, which are reacted in the presence of catalysts such as Lewis acids or bases . The reaction conditions often include elevated temperatures and the use of solvents like dimethylformamide or toluene to facilitate the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

4-benzoyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the benzoyl or thiadiazole moieties, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures to ensure the desired transformation. The major products formed from these reactions depend on the specific reagents and conditions used but generally include modified versions of the original compound with altered functional groups .

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules and is used in the development of new synthetic methodologies.

    Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Due to its biological activities, this compound is being explored as a potential therapeutic agent for the treatment of diseases such as cancer and infectious diseases.

    Industry: In the industrial sector, it is used in the development of new materials and as a component in various chemical formulations.

Mechanism of Action

The mechanism of action of 4-benzoyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cellular processes, leading to the disruption of cell growth and proliferation . For example, it has been shown to inhibit the activity of signal transducer and activator of transcription 3 (STAT3), a protein involved in cancer cell survival and proliferation . By binding to the SH2 domain of STAT3, the compound prevents its phosphorylation and subsequent activation, thereby inhibiting downstream signaling pathways that promote cancer cell growth .

Comparison with Similar Compounds

4-benzoyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide can be compared with other thiadiazole derivatives, such as:

    N-(benzimidazol-5-yl)-1,3,4-thiadiazol-2-amine: This compound also exhibits significant biological activities and is used as a scaffold for the development of new therapeutic agents.

    2,4-disubstituted thiazoles: These compounds share similar structural features and biological activities, including antimicrobial and anticancer properties.

Properties

IUPAC Name

4-benzoyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O2S/c1-15-13-16(2)21(17(3)14-15)24-27-28-25(31-24)26-23(30)20-11-9-19(10-12-20)22(29)18-7-5-4-6-8-18/h4-14H,1-3H3,(H,26,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCZWOODDBJACPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.